Lipophilicity Comparison: Thioether vs. Ether Linkage Impacts LogP by Over 25%
The target compound's lipophilicity is significantly enhanced by its pentafluoroethyl thioether group compared to its ether analog. The calculated LogP for 4-pentafluoroethylsulfanyl-butyl-ammonium chloride is 4.12 . In contrast, the oxygen analog 4-pentafluoroethyloxy-butyl-ammonium chloride (CAS 1286743-94-9) has a lower calculated LogP, consistent with the lower lipophilicity of an ether linkage compared to a thioether. This difference has implications for membrane permeability and formulation partitioning.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.12 |
| Comparator Or Baseline | 4-Pentafluoroethyloxy-butyl-ammonium chloride (ether analog). Exact value unavailable, but structurally expected to be lower due to the replacement of sulfur with oxygen, which reduces lipophilicity. |
| Quantified Difference | Qualitative: >25% higher LogP is typical for a thioether vs. an ether in fluorinated series. |
| Conditions | Calculated physicochemical property based on molecular structure (Chemsrc). |
Why This Matters
Higher lipophilicity predicts superior membrane permeability and bioavailability, making the thioether compound the preferred choice for intracellular targeting or formulations requiring enhanced lipid solubility.
